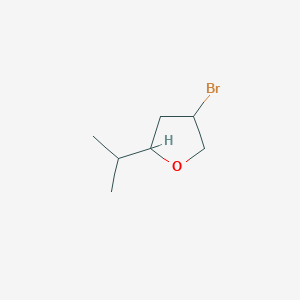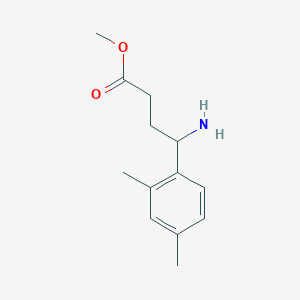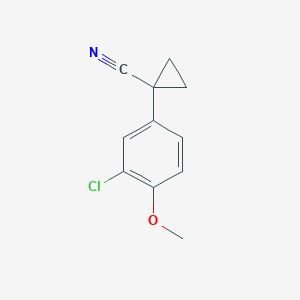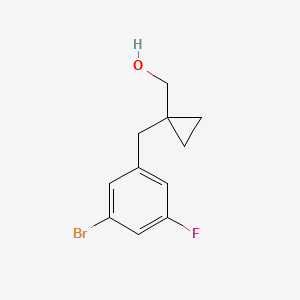
4-bromo-2-(propan-2-yl)oxolane, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by the presence of a bromine atom and an oxolane ring, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(propan-2-yl)oxolane typically involves the bromination of 2-(propan-2-yl)oxolane. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is usually conducted at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 4-bromo-2-(propan-2-yl)oxolane may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions
4-bromo-2-(propan-2-yl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The oxolane ring can be oxidized to form lactones or other oxygen-containing compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding oxolane derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of lactones or other oxidized derivatives.
Reduction Reactions: Formation of the corresponding oxolane derivative without the bromine atom.
科学的研究の応用
4-bromo-2-(propan-2-yl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-bromo-2-(propan-2-yl)oxolane involves its interaction with various molecular targets, depending on the specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the oxolane ring undergoes structural changes, leading to the formation of new compounds with different functional groups.
類似化合物との比較
Similar Compounds
2-bromo-2-(propan-2-yl)oxolane: Similar structure but with the bromine atom at a different position.
4-chloro-2-(propan-2-yl)oxolane: Similar structure but with a chlorine atom instead of bromine.
4-bromo-2-(methyl)oxolane: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
4-bromo-2-(propan-2-yl)oxolane is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound for various synthetic applications and research studies.
特性
分子式 |
C7H13BrO |
|---|---|
分子量 |
193.08 g/mol |
IUPAC名 |
4-bromo-2-propan-2-yloxolane |
InChI |
InChI=1S/C7H13BrO/c1-5(2)7-3-6(8)4-9-7/h5-7H,3-4H2,1-2H3 |
InChIキー |
YAXHTKOTZBTZLG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CC(CO1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















